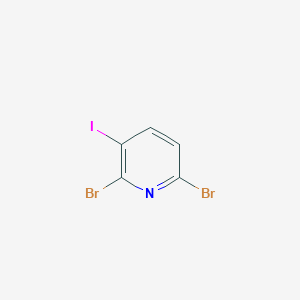![molecular formula C14H23NO5 B1455218 2-(5-(Tert-butoxycarbonyl)octahydrofuro[3,4-c]pyridin-1-yl)acetic acid CAS No. 1341039-48-2](/img/structure/B1455218.png)
2-(5-(Tert-butoxycarbonyl)octahydrofuro[3,4-c]pyridin-1-yl)acetic acid
Vue d'ensemble
Description
2-(5-(Tert-butoxycarbonyl)octahydrofuro[3,4-c]pyridin-1-yl)acetic acid, also known as Boc-OFP-OH, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a derivative of furo[3,4-c]pyridine, which is a heterocyclic compound that has been found to exhibit various biological activities.
Mécanisme D'action
The mechanism of action of 2-(5-(Tert-butoxycarbonyl)octahydrofuro[3,4-c]pyridin-1-yl)acetic acid involves the inhibition of enzymes through the formation of a covalent bond with the active site of the enzyme. This compound contains a reactive carbamate group that can react with the active site of the enzyme, thereby inhibiting its activity. The inhibitory activity of 2-(5-(Tert-butoxycarbonyl)octahydrofuro[3,4-c]pyridin-1-yl)acetic acid is dependent on the structure of the enzyme and the nature of the active site.
Effets Biochimiques Et Physiologiques
2-(5-(Tert-butoxycarbonyl)octahydrofuro[3,4-c]pyridin-1-yl)acetic acid has been found to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 2-(5-(Tert-butoxycarbonyl)octahydrofuro[3,4-c]pyridin-1-yl)acetic acid has been found to exhibit anti-inflammatory activity by inhibiting the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators.
Avantages Et Limitations Des Expériences En Laboratoire
2-(5-(Tert-butoxycarbonyl)octahydrofuro[3,4-c]pyridin-1-yl)acetic acid has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, this compound also has some limitations, including its low solubility in water and its potential toxicity. Therefore, caution should be taken when handling 2-(5-(Tert-butoxycarbonyl)octahydrofuro[3,4-c]pyridin-1-yl)acetic acid in lab experiments.
Orientations Futures
There are several future directions for the research of 2-(5-(Tert-butoxycarbonyl)octahydrofuro[3,4-c]pyridin-1-yl)acetic acid. One possible direction is the development of new inhibitors based on the structure of 2-(5-(Tert-butoxycarbonyl)octahydrofuro[3,4-c]pyridin-1-yl)acetic acid. Another direction is the investigation of the potential therapeutic applications of 2-(5-(Tert-butoxycarbonyl)octahydrofuro[3,4-c]pyridin-1-yl)acetic acid, particularly in the treatment of neurodegenerative diseases and inflammatory disorders. In addition, the development of new synthetic methods for 2-(5-(Tert-butoxycarbonyl)octahydrofuro[3,4-c]pyridin-1-yl)acetic acid could lead to improved yields and purity of the compound.
Applications De Recherche Scientifique
2-(5-(Tert-butoxycarbonyl)octahydrofuro[3,4-c]pyridin-1-yl)acetic acid has been used in various scientific research applications, including drug discovery, chemical biology, and peptide synthesis. This compound has been found to exhibit inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. In addition, 2-(5-(Tert-butoxycarbonyl)octahydrofuro[3,4-c]pyridin-1-yl)acetic acid has been used as a building block in the synthesis of peptides and peptidomimetics.
Propriétés
IUPAC Name |
2-[5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5/c1-14(2,3)20-13(18)15-5-4-10-9(7-15)8-19-11(10)6-12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTMOLTVGPBKNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)COC2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(Tert-butoxycarbonyl)octahydrofuro[3,4-c]pyridin-1-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



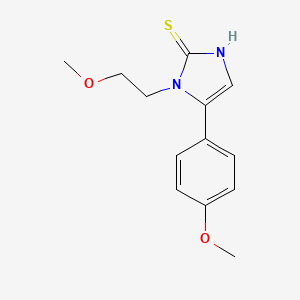
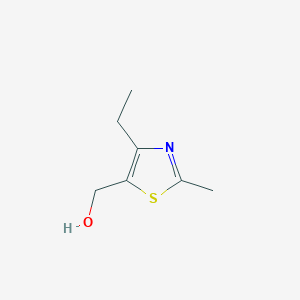

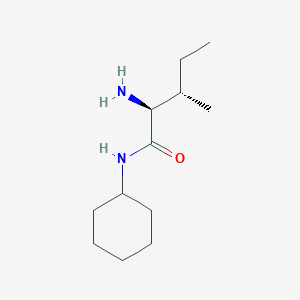
![{2-[(Pyridin-3-ylmethyl)thio]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1455144.png)
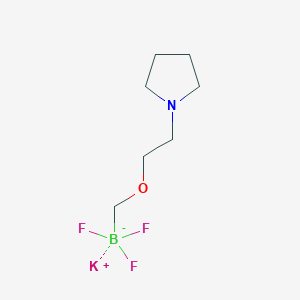
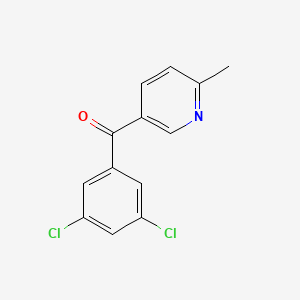
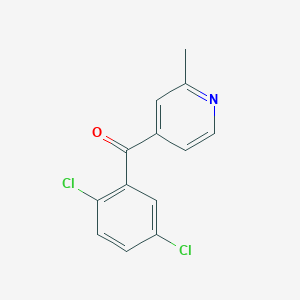
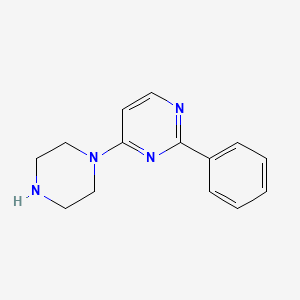
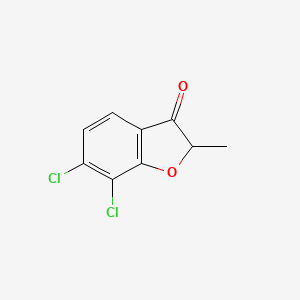
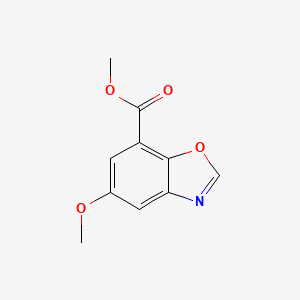
![N'-Hydroxyimidazo[1,2-a]pyridine-2-carboximidamide](/img/structure/B1455155.png)

